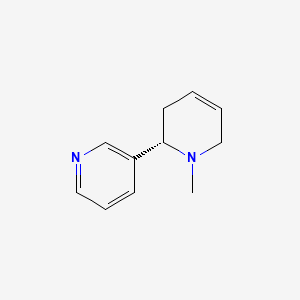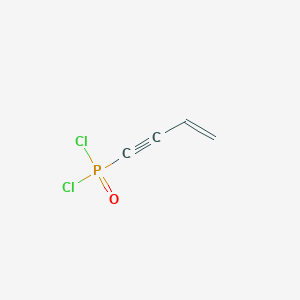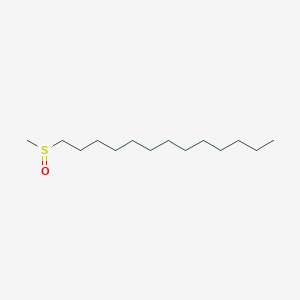![molecular formula C19H17N B14730429 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine CAS No. 5443-59-4](/img/structure/B14730429.png)
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine is a member of the aza-polycyclic compound family. It is a tetracyclic molecule comprising four fused cycles, including one pyridine ring and one partially hydrogenated cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine can be achieved through palladium-catalyzed regioselective alkoxylation via C-H bond activation. This method involves the use of 10% palladium acetate (Pd(OAc)2), iodobenzene diacetate (PhI(OAc)2), and methanol (MeOH) as the best combination of oxidant and solvent . The reaction conditions promote the selective formation of C-O bonds, allowing for the functionalization of 5,6-dihydrobenzo[c]acridines bearing substituents at both rings A and D .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly alkoxylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodobenzene diacetate (PhI(OAc)2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium catalysts are used.
Substitution: Palladium acetate (Pd(OAc)2) and methanol (MeOH) are commonly used for alkoxylation.
Major Products Formed
The major products formed from these reactions include various substituted acridine motifs, which have applications in different fields .
Scientific Research Applications
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an antibacterial, antimalarial, and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine involves its ability to intercalate into DNA, thereby affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the helical structure of DNA . The compound’s ability to stabilize DNA structures makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrobenzo[c]acridine: Shares a similar structure but lacks the dimethyl groups.
Benzo[c]acridine: Another related compound with a similar core structure.
Uniqueness
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine is unique due to its specific structural modifications, which enhance its stability and reactivity.
Properties
CAS No. |
5443-59-4 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
5,5-dimethyl-6H-benzo[c]acridine |
InChI |
InChI=1S/C19H17N/c1-19(2)12-14-11-13-7-3-6-10-17(13)20-18(14)15-8-4-5-9-16(15)19/h3-11H,12H2,1-2H3 |
InChI Key |
XNQXWSILQMRIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)

![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
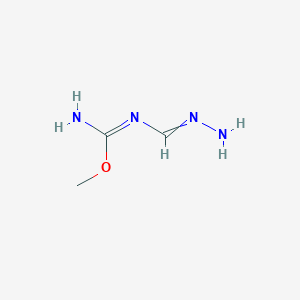
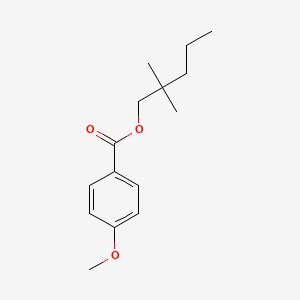
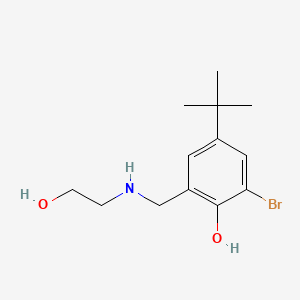
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)
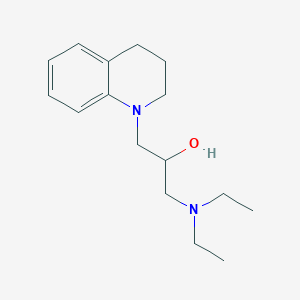
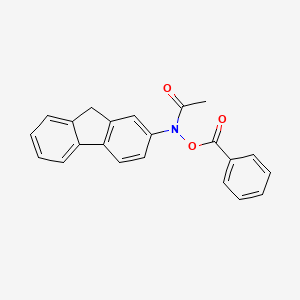
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
